Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
The synthesis of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable reagent to introduce the 1-hydroxy-2-methoxy-2-oxoethyl group. One common method involves the use of ethyl bromoacetate in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of an azetidine ring and exhibits different chemical and biological properties.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group and a piperazine ring, leading to variations in its reactivity and applications.
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate:
Biological Activity
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 2116667-61-7) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include the following steps:
- Formation of the azetidine ring through cyclization.
- Introduction of the tert-butyl group.
- Functionalization to incorporate the hydroxymethoxy and carboxylate groups.
Specific synthetic pathways can vary based on available starting materials and desired yields.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against cell lines such as HCT116 and MCF-7, indicating their potential as anticancer agents .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 2.2 | HCT116 |
Compound B | 3.7 | MCF-7 |
Compound C | 5.3 | HEK 293 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using assays such as DPPH and FRAP. Compounds structurally related to this compound demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Antibacterial Activity
In addition to anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for certain derivatives were reported at concentrations as low as 8 μM, showcasing their potential as antibacterial agents .
Case Studies
Several case studies have reported on the efficacy of azetidine derivatives in treating various diseases:
- Case Study on Anticancer Activity : A recent study published in MDPI highlighted that azetidine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Case Study on Antioxidant Effects : In vitro studies demonstrated that treatment with these compounds significantly reduced oxidative stress markers in cancer cell lines when compared to untreated controls .
- Case Study on Antibacterial Efficacy : Research indicated that certain azetidine derivatives could effectively inhibit bacterial growth without promoting resistance, making them promising candidates for further development .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(13)9(14)16-4/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
ZSJDMUOFMYHDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)O |
Origin of Product |
United States |
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